molecular formula C15H11NO5S B2988443 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid CAS No. 694473-93-3

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid

Cat. No.: B2988443
CAS No.: 694473-93-3
M. Wt: 317.32
InChI Key: SZXYUCMJXHGNGH-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid is a benzoic acid derivative featuring a 1,2-benzisothiazol-3-one 1,1-dioxide core. This heterocyclic scaffold is notable for its biological activity, particularly as a mechanism-based inhibitor of human mast cell tryptase, with an IC50 of 0.064 µM in optimized derivatives . The compound’s structure combines a sulfonamide-like moiety with a benzoic acid group, enhancing both enzyme affinity and metabolic stability.

Properties

IUPAC Name

4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXYUCMJXHGNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid generally involves multiple-step organic reactions. One common method starts with 1,2-benzisothiazol-3(2H)-one as the precursor, which undergoes sulfonation, followed by alkylation and carboxylation steps under controlled conditions. The reaction conditions typically involve the use of catalysts, solvents, and careful temperature management.

Industrial Production Methods

Industrial synthesis of this compound often employs similar synthetic routes but on a larger scale, with optimization for yield and purity. It typically involves batch or continuous flow processes, utilizing advanced reactors and purification systems. Large-scale production emphasizes efficiency, cost-effectiveness, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid undergoes various chemical reactions including:

  • Oxidation: : This compound can be oxidized using strong oxidizing agents, leading to changes in the oxidation states of the sulfur atom.

  • Reduction: : Reduction reactions can convert the sulfonyl groups to sulfides.

  • Substitution: : The benzisothiazole ring can undergo electrophilic or nucleophilic substitutions, depending on the reaction conditions.

Common Reagents and Conditions

Typical reagents for these reactions include sulfur trioxide for sulfonation, alkyl halides for alkylation, and carboxylation reagents such as carbon dioxide under specific conditions. Common solvents include dichloromethane, acetonitrile, and water, with reaction conditions varying from ambient to elevated temperatures.

Major Products

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Yields thiols or sulfides.

  • Substitution: : Leads to various substituted benzisothiazole derivatives depending on the substituents and conditions used.

Scientific Research Applications

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid has several important applications:

  • Chemistry: : Utilized as a starting material for synthesizing more complex molecules.

  • Biology: : Studied for its interaction with biological macromolecules.

  • Medicine: : Explored for its potential therapeutic effects, particularly its anti-inflammatory and antimicrobial properties.

  • Industry: : Used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : It targets specific enzymes or receptors in biological systems.

  • Pathways Involved: : Inhibits pathways related to inflammation and microbial growth by interacting with key molecular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Derivatives

Methyl and Ethyl Esters
  • Methyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate (): This methyl ester derivative lacks the benzoic acid group and instead features an acetate ester. Its shorter alkyl chain reduces binding affinity compared to the benzoic acid derivative.

Key Difference : The benzoic acid group in the target compound enhances hydrogen bonding with tryptase’s active site, contributing to its 8–13-fold higher potency than ester analogs like 7b (IC50 = 0.85 µM) .

Amide Derivatives

Acetaminophen Analogs ():
  • 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)alkanecarboxamides These analogs retain the benzisothiazol core but replace the benzoic acid with a p-hydroxyphenyl carboxamide group. They exhibit antipyretic activity comparable to acetaminophen but with reduced hepatotoxicity due to a hydrophilic hydrolysis metabolite (compound 50, Scheme 19 in ).
N-Substituted Acetamides ():
  • 2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide ():
    The ethylphenyl group enhances lipophilicity but decreases selectivity for tryptase over other proteases.

Key Difference: The benzoic acid group in the target compound provides a balance of hydrophilicity and target engagement, avoiding the toxicity risks of acetaminophen analogs while maintaining high tryptase specificity.

Carboxylic Acid Derivatives with Extended Side Chains

5-[[(Phenylmethoxy)carbonyl]amino]pentanoate Derivative (7d) ():

This compound extends the side chain by two carbons compared to 7b, resulting in an 8-fold increase in potency (IC50 = 0.1 µM). However, the absence of the benzoic acid group limits its steady-state inhibition constant (Ki = 60 nM) compared to the target compound (Ki = 52 nM).

Key Difference : The benzoic acid moiety in the target compound improves both initial enzyme affinity and steady-state inhibition, contributing to its superior Ki.

Heterocyclic Modifications

Benzothiazine Derivatives ():
  • Ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide
    Synthesized via ring expansion of benzisothiazol intermediates, these derivatives exhibit anti-inflammatory activity but lack tryptase inhibition due to structural rigidity.
Dithiocarbamate Derivatives ():
  • (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl dithiocarbamates
    These derivatives show antimycobacterial and antitumor activities, highlighting the scaffold’s versatility.

Key Difference : The benzoic acid group directs activity toward protease inhibition, whereas other heterocyclic modifications prioritize divergent biological targets.

Biological Activity

4-[(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes available data on its biological activity, including its mechanisms of action, efficacy in various models, and comparative studies with related compounds.

  • IUPAC Name : this compound
  • CAS Number : 694473-93-3
  • Molecular Formula : C12H11N2O5S
  • Molecular Weight : 283.30 g/mol

The compound acts primarily as an inhibitor of human mast cell tryptase, a serine protease involved in inflammatory responses. The inhibition is characterized by time-dependent kinetics and shows high selectivity for tryptase over other serine proteases such as elastase and trypsin. The most potent derivative identified in studies exhibited an IC50 value of 0.064 µM, indicating strong inhibitory activity against tryptase .

Inhibition Studies

The compound and its derivatives have demonstrated significant inhibitory effects on tryptase:

  • 7b : IC50 = 0.85 µM
  • 7d : IC50 = 0.10 µM (8-fold more potent than 7b)
  • 7n : IC50 = 0.064 µM (13-fold more potent than 7b)

These compounds also exhibit a steady-state inhibition constant (Ki) indicating their affinity for the enzyme:

  • 7d : Ki = 60 nM
  • 7n : Ki = 52 nM

Anti-inflammatory Effects

In a delayed-type hypersensitivity (DTH) mouse model, a 5% solution of the compound reduced edema by 69% compared to control animals, demonstrating its potential as an anti-inflammatory agent .

Comparative Efficacy

The following table summarizes the IC50 values of various derivatives of the compound against human mast cell tryptase:

CompoundIC50 (µM)Ki (nM)Selectivity
7b0.85>10,000High
7d0.1060Moderate
7n0.06452Very High

Case Studies and Research Findings

Recent studies have focused on the structural modifications of benzisothiazole derivatives to enhance their biological activity. The modification of side chains has been shown to significantly increase potency against target enzymes while maintaining selectivity .

In one study involving the synthesis of various benzoic acid derivatives, it was found that extending the side chain led to increased inhibitory activity against human mast cell tryptase. This suggests that further structural optimization could yield even more effective therapeutic agents.

Q & A

What synthetic strategies are optimal for preparing 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid?

Basic Research Question
The compound is synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid in alkaline aqueous conditions at 0–5°C, followed by acidification to precipitate the product (yield ~50%) . Key steps include pH control during acidification (pH 1–2) and recrystallization from dimethylformamide (DMF)/water for X-ray-quality crystals.

Advanced Research Question
To improve yield, researchers might explore microwave-assisted synthesis (as seen in triazole derivatives) to enhance reaction kinetics . Solvent optimization (e.g., DMF vs. THF) and catalytic additives (e.g., phase-transfer catalysts) could address steric hindrance from the benzisothiazolone ring.

How can structural characterization resolve discrepancies in reported bioactivity data for benzisothiazolone derivatives?

Basic Research Question
X-ray crystallography confirms the planar benzisothiazolone core and hydrogen-bonding motifs (e.g., O–H···O interactions in the carboxylic acid group) critical for intermolecular interactions . Discrepancies in bioactivity (e.g., antibacterial vs. antifungal potency) may arise from crystallographic packing differences or protonation states under varying pH conditions.

Advanced Research Question
Combined spectroscopic (NMR, IR) and computational (DFT) analyses can correlate electronic properties (e.g., electron-withdrawing sulfone groups) with bioactivity. For example, the sulfone group’s electron-deficient nature may enhance binding to microbial enzymes . Conflicting data might require revisiting purity assessments (e.g., HPLC) to rule out byproducts from incomplete sulfonation.

What experimental designs are recommended for evaluating the compound’s interaction with biological targets?

Basic Research Question
UV/Vis and fluorescence titration assays quantify binding affinity to DNA or proteins. For instance, hypochromic shifts in UV spectra suggest intercalation with DNA, while Stern-Volmer plots determine quenching constants .

Advanced Research Question
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure thermodynamic parameters (ΔG, ΔH) for target binding. Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutational studies on target proteins (e.g., altering key residues in fungal CYP51) .

How can researchers address low yields in derivative synthesis?

Basic Research Question
Low yields in ester/amide derivatives may stem from steric hindrance at the methylene bridge. Activating the carboxylic acid with EDCI/HOBt improves coupling efficiency with amines or alcohols .

Advanced Research Question
Mechanochemical synthesis (ball milling) or flow chemistry could enhance reaction homogeneity and reduce side products. For example, microwave irradiation reduces reaction times from hours to minutes in triazole syntheses .

What computational methods validate the compound’s pharmacological potential?

Basic Research Question
DFT calculations (e.g., Gaussian 09) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. The HOMO localization on the benzisothiazolone ring suggests nucleophilic attack sites .

Advanced Research Question
Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time. Free-energy perturbation (FEP) studies quantify binding energy contributions of specific substituents (e.g., sulfone vs. carbonyl groups) .

How to resolve contradictions in antioxidant activity reports?

Basic Research Question
Contradictory antioxidant data (e.g., DPPH vs. ABTS assays) may arise from radical specificity. Standardize assay conditions (pH, solvent) and validate with positive controls (e.g., ascorbic acid) .

Advanced Research Question
Electron paramagnetic resonance (EPR) directly detects radical scavenging intermediates. Compare redox potentials (cyclic voltammetry) to explain variability; lower oxidation potentials correlate with higher antioxidant activity .

What analytical techniques confirm purity and stability?

Basic Research Question
HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95%). Accelerated stability studies (40°C/75% RH) identify degradation products (e.g., hydrolysis of the sulfone group) .

Advanced Research Question
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve structural ambiguities in degradation products. For photostability, UV irradiation coupled with LC-MS/MS tracks photodegradation pathways .

How to design structure-activity relationship (SAR) studies for derivatives?

Advanced Research Question
Systematically vary substituents on the benzoic acid and benzisothiazolone rings. For example:

  • Electron-withdrawing groups (e.g., -NO₂) enhance antifungal activity by increasing electrophilicity.
  • Bulky substituents (e.g., -CF₃) improve selectivity by reducing off-target binding .

Validate SAR with 3D-QSAR models (e.g., CoMFA) trained on bioactivity data from synthesized analogs.

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